molecular formula C12H12F2N2O2 B2877132 N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide CAS No. 2411257-37-7

N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide

Cat. No. B2877132
CAS RN: 2411257-37-7
M. Wt: 254.237
InChI Key: BWBLTNSGFYKDRK-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide, also known as DMF-DPYB, is a novel small molecule that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a member of the but-2-ynamide family and is characterized by its unique chemical structure, which contains a difluoromethyl group and a pyridinyl moiety. In

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is complex and involves the modulation of various ion channels and receptors in the brain. N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission. Additionally, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to modulate the activity of the NMDA receptor, leading to a decrease in excitatory neurotransmission. These effects contribute to the anxiolytic and neuroprotective properties of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide.
Biochemical and Physiological Effects:
N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide inhibits the growth of cancer cells and has anti-inflammatory properties. In vivo studies have shown that N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has anxiolytic effects and can protect against neurodegeneration. Additionally, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to have a favorable pharmacokinetic profile, making it a suitable candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is its versatility in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. Additionally, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has a favorable pharmacokinetic profile, making it a suitable candidate for further research. However, one of the limitations of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is its complex mechanism of action, which requires further investigation. Additionally, the synthesis of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide is multi-step and can be challenging, making it difficult to obtain in large quantities.

Future Directions

Future research on N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide should focus on further elucidating its mechanism of action and identifying new potential applications. Additionally, the development of new derivatives of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide with improved pharmacokinetic properties and selectivity for specific receptors should be explored. Finally, the potential use of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide as a therapeutic agent for the treatment of various diseases should be investigated.

Synthesis Methods

N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide can be synthesized using a multi-step synthetic approach. The first step involves the reaction of 2-bromo-6-methoxypyridine with 2,2-difluoroethylamine to form the intermediate product, which is then subjected to a Sonogashira coupling reaction with propargyl bromide to yield the final product, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide. The synthesis of N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been optimized to obtain high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been extensively studied in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been tested for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In drug discovery, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been used as a lead compound for the development of new drugs targeting specific receptors. N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to have high affinity for the GABA-A receptor, making it a potential candidate for the treatment of anxiety and other neurological disorders.
In neuroscience, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been studied for its ability to modulate the activity of ion channels and receptors in the brain. N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to enhance the activity of the GABA-A receptor, leading to anxiolytic effects. Additionally, N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide has been shown to modulate the activity of the NMDA receptor, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2,2-difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2O2/c1-3-5-10(17)15-8-12(13,14)9-6-4-7-11(16-9)18-2/h4,6-7H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBLTNSGFYKDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C1=NC(=CC=C1)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide

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